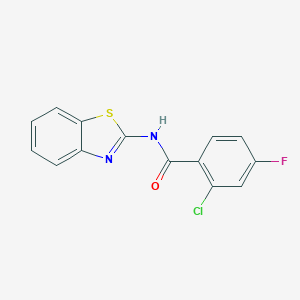

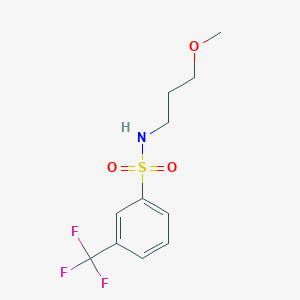

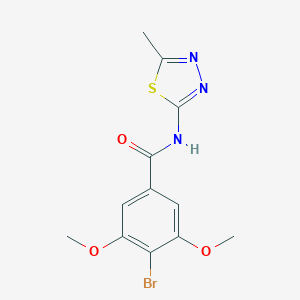

![molecular formula C16H23ClN2O3 B263085 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)

2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide, also known as clopidogrel, is a widely used antiplatelet drug that is used to prevent blood clots in patients with cardiovascular diseases. This drug is a prodrug that is metabolized in the liver to its active form, which inhibits the binding of adenosine diphosphate (ADP) to its platelet receptor, thereby preventing platelet aggregation and reducing the risk of thrombosis.

Mécanisme D'action

Clopidogrel works by irreversibly binding to the P2Y12 receptor on platelets, which prevents ADP from binding to the receptor and activating platelet aggregation. This results in a reduction in platelet activation and aggregation, which reduces the risk of thrombosis.

Biochemical and Physiological Effects:

Clopidogrel has been shown to reduce platelet activation and aggregation, which reduces the risk of thrombosis. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress, which may contribute to its cardiovascular protective effects.

Avantages Et Limitations Des Expériences En Laboratoire

Clopidogrel has several advantages for lab experiments, including its well-established mechanism of action, its availability as a commercial drug, and its extensive use in clinical practice. However, it also has limitations, including its potential for off-target effects and its complex metabolism, which may make it difficult to interpret experimental results.

Orientations Futures

There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide, including the development of new antiplatelet drugs with improved efficacy and safety profiles, the identification of biomarkers that can predict response to this compound, and the investigation of the effects of this compound on other physiological systems, such as the immune system and the gut microbiome. Additionally, further studies are needed to elucidate the mechanisms underlying the cardiovascular protective effects of this compound and to investigate its potential use in the treatment of other diseases, such as cancer and neurodegenerative disorders.

Méthodes De Synthèse

Clopidogrel is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The second step involves the reaction of 4-chlorobenzoyl chloride with 2-(4-morpholinyl)ethylamine to form 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)acetamide. The final step involves the reaction of 2-(4-chlorophenoxy)-N-(2-(4-morpholinyl)ethyl)acetamide with methyl iodide to form 2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide.

Applications De Recherche Scientifique

Clopidogrel has been extensively studied in scientific research for its antiplatelet effects and its potential use in the treatment of cardiovascular diseases. It has been shown to be effective in reducing the risk of thrombosis in patients with acute coronary syndrome, stroke, and peripheral arterial disease. It has also been studied in combination with other antiplatelet drugs, such as aspirin, to further reduce the risk of thrombosis in patients with cardiovascular diseases.

Propriétés

Formule moléculaire |

C16H23ClN2O3 |

|---|---|

Poids moléculaire |

326.82 g/mol |

Nom IUPAC |

2-(4-chlorophenoxy)-2-methyl-N-(2-morpholin-4-ylethyl)propanamide |

InChI |

InChI=1S/C16H23ClN2O3/c1-16(2,22-14-5-3-13(17)4-6-14)15(20)18-7-8-19-9-11-21-12-10-19/h3-6H,7-12H2,1-2H3,(H,18,20) |

Clé InChI |

JMONJAXSIJFXQI-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)NCCN1CCOCC1)OC2=CC=C(C=C2)Cl |

SMILES canonique |

CC(C)(C(=O)NCCN1CCOCC1)OC2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

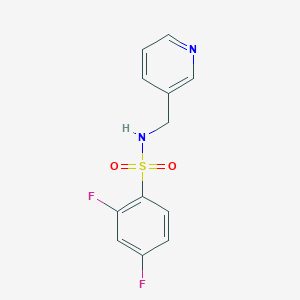

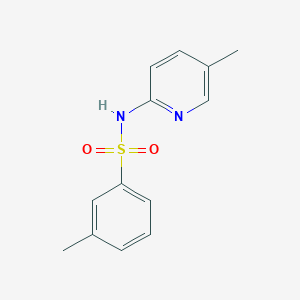

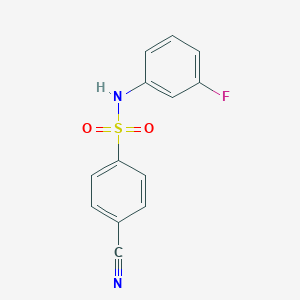

![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)

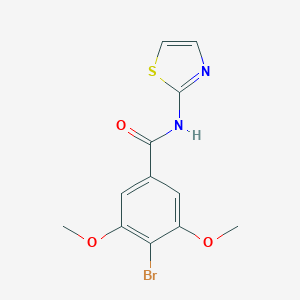

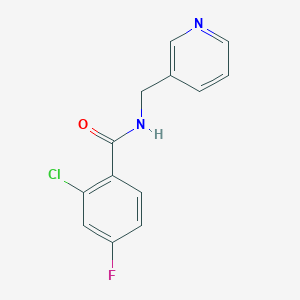

![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)